molecular formula C15H21NO4 B166116 2-(4-(2-((Tert-butoxycarbonyl)amino)ethyl)phenyl)acetic acid CAS No. 132691-14-6

2-(4-(2-((Tert-butoxycarbonyl)amino)ethyl)phenyl)acetic acid

Cat. No. B166116
M. Wt: 279.33 g/mol
InChI Key: GTKJXERAGOFHHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(4-(2-((Tert-butoxycarbonyl)amino)ethyl)phenyl)acetic acid is a chemical of interest in various research studies. It is related to compounds that have been synthesized and analyzed for their molecular structure and chemical properties. For instance, the compound 2-(1-Amino-4-tert-butylcyclohexyl)acetic acid hemihydrate is a zwitterionic molecule that forms sandwich-like layers in its crystalline form, indicating a potential for interesting intermolecular interactions .

Synthesis Analysis

Synthesis of related compounds involves the use of tert-butoxycarbonyl (Boc) protected amino groups. For example, the synthesis of 2-(2-amino-4-thiazolyl)-(Z)-2-[(1-tert-butoxycarbonyl-1-methyl-ethoxy)-imino] acetic acid benzothiazolyl thioester was achieved with high yield under optimized conditions, indicating the efficiency of using tert-butoxycarbonyl groups in synthesis . This suggests that similar methods could be applied to synthesize the compound of interest.

Molecular Structure Analysis

The molecular structure of compounds with tert-butoxycarbonyl groups often includes zwitterionic forms, as seen in the hemihydrate form of 2-(1-Amino-4-tert-butylcyclohexyl)acetic acid . The presence of intramolecular hydrogen bonds can stabilize these structures, which may also be relevant for the compound of interest.

Chemical Reactions Analysis

The tert-butoxycarbonyl group is known to influence the acid-dissociation equilibria of alpha-substituted acetic acids. The electron-withdrawing character of the aminoxyl group, for example, lowers the pKCOOH values, which could be an important consideration in the reactivity of the compound of interest . Additionally, the presence of tert-butoxycarbonyl groups is compatible with various chemical reactions, such as the Lossen rearrangement, without causing racemization .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with tert-butoxycarbonyl groups are influenced by their molecular structure. The zwitterionic nature of these compounds can lead to unique solubility and crystallization behaviors . The substituent effect of tert-butylaminoxyl groups on acid-dissociation equilibria provides insight into the acidity and potential reactivity of these compounds . Furthermore, the ability to undergo reactions like the Lossen rearrangement while maintaining the integrity of protective groups speaks to the stability and versatility of these compounds .

Scientific Research Applications

Biodegradation and Environmental Fate

A study by Thornton et al. (2020) reviewed the biodegradation and environmental fate of ethyl tert-butyl ether (ETBE) in soil and groundwater. The study highlights the ability of microorganisms to aerobically degrade ETBE, a gasoline ether oxygenate, using it as a carbon and energy source. This research could provide insights into the environmental behavior of similar ether compounds and the potential for bioremediation strategies in contaminated sites. The biodegradation pathway of ETBE involves several intermediates, including tert-butyl alcohol (TBA) and 2-hydroxyisobutyric acid (2-HIBA), which could offer clues to the metabolism of related chemical structures in environmental settings (Thornton et al., 2020).

Advances in Analytical and Synthetic Chemistry

In the realm of synthetic chemistry, research on the structural properties and synthetic routes of novel compounds provides valuable knowledge for developing new materials with specific functions. For example, the synthesis and study of the paramagnetic amino acid TOAC (2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid) offer insights into peptide synthesis and the analysis of peptide secondary structure and dynamics. Such studies are crucial for understanding the physicochemical properties of novel compounds and their potential applications in material science, biology, and medicine (Schreier et al., 2012).

Potential for Pharmacological Applications

Research on derivatives of cinnamic acid, such as caffeic and ferulic acids, has shown that these compounds possess significant antioxidant, anti-inflammatory, and antimicrobial activities. These properties suggest the potential for pharmacological applications, including the development of novel therapeutic agents. Understanding the biological activities and mechanisms of action of these compounds can inspire further research into the therapeutic potential of related chemical structures (Shahidi & Chandrasekara, 2010).

properties

IUPAC Name

2-[4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16-9-8-11-4-6-12(7-5-11)10-13(17)18/h4-7H,8-10H2,1-3H3,(H,16,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTKJXERAGOFHHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(2-((Tert-butoxycarbonyl)amino)ethyl)phenyl)acetic acid

CAS RN

132691-14-6
Record name 2-[4-(2-{[(tert-butoxy)carbonyl]amino}ethyl)phenyl]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of methyl 4-(tertiarybutyloxy carbonylaminoethyl)-phenylacetate (0.500 g, 1.71 mmol) in a mixture of tetrahydrofuran (20 ml) and water (10 ml) was added aqueous lithium hydroxide (3.8 ml of a 0.50M solution, 1.90 mmol) and the resulting mixture was stirred at room temperature for 16 h. The organic solvent was removed under vacuum and the residue was diluted with water (40 ml), acidified with concentrated hydrochloric acid and extracted with ethyl acetate (2×30 ml). The combined extracts were washed with brine (1×30 ml), dried (MgSO4) and evaporated to give the pure title compound as colourless crystals (0.460 g), m.p. 94°-95° C. δ (360 MHz, CDCl3) 1.42 (9H, s, C(CH3)3), 2.77 (2H, br, m, ArCH2CH2NHBoc), 3.35 (2H, br, m, ArCH2CH2NHBoc), 3.61 (2H, s, ArCH2CO2H), 4.57 (1H, br, s, ArCH2CH 2 NHBoc), 7.14 (2H, d, J=7.7 Hz, ArH), 7.21 (2H, d, J=7.7 Hz, ArH); m/e (CI-) 278 (100%, m-H).
Name
methyl 4-(tertiarybutyloxy carbonylaminoethyl)-phenylacetate
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.